D2 Receptor Affinity: Parent vs. N-Substituted
The unsubstituted 3-(3-hydroxyphenyl)pyrrolidine scaffold (free base of the target hydrobromide) exhibits a Ki of 137 nM at human dopamine D2 receptors [1]. This baseline affinity is substantially lower than that of the N‑nonyl derivative (Ki = 13 nM at D3 [2]), demonstrating that the scaffold’s intrinsic potency can be tuned by >10‑fold through N‑functionalization. Consequently, the parent compound serves as a critical starting point for generating focused libraries with predictable SAR trajectories.
| Evidence Dimension | In vitro binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 137 nM (human D2 receptor, 3-(3-hydroxyphenyl)pyrrolidine free base) |
| Comparator Or Baseline | Ki = 13 nM (human D3 receptor, N‑nonyl‑3‑hydroxyphenylpyrrolidine) |
| Quantified Difference | 10.5-fold increase in affinity with N‑nonyl substitution (note: different receptor subtype) |
| Conditions | Radioligand displacement assay; D2: [3H]raclopride or equivalent; D3: [3H]spiperone or equivalent |
Why This Matters
Procuring the unsubstituted scaffold enables systematic exploration of the secondary binding pocket, which is essential for achieving D3 selectivity.
- [1] BindingDB entry BDBM50010617: 3-(3-hydroxyphenyl)pyrrolidine Ki at D(2) dopamine receptor, 137 nM. Data from Omran et al., 2018. View Source
- [2] Omran A. Synthesis of N‑Functionalized Chiral 3‑Hydroxyphenylpyrrolidines. Diss. Southern Illinois Univ. Edwardsville, 2017. N‑nonyl‑3‑hydroxyphenyl pyrrolidine 74 Ki = 13 nM (D3). View Source
